SW033291

Descripción general

Descripción

SW033291 es un inhibidor de molécula pequeña que se dirige a la enzima 15-hidroxiprostanoato deshidrogenasa. Esta enzima es responsable de la degradación de la prostaglandina E2, un mediador lipídico involucrado en varios procesos fisiológicos como la inflamación, la regeneración de tejidos y las respuestas inmunitarias. Al inhibir la 15-hidroxiprostanoato deshidrogenasa, this compound eleva los niveles de prostaglandina E2, lo que aumenta sus efectos beneficiosos en varios tejidos .

Aplicaciones Científicas De Investigación

SW033291 tiene una amplia gama de aplicaciones de investigación científica, que incluyen, entre otras:

Química: Se utiliza como un compuesto de herramienta para estudiar el papel de la prostaglandina E2 en varios procesos químicos.

Biología: Se emplea en la investigación sobre la regeneración de tejidos, la inflamación y las respuestas inmunitarias.

Medicina: Investigado por sus posibles efectos terapéuticos en afecciones como la diabetes mellitus tipo 2, las enfermedades hepáticas y la regeneración muscular.

Industria: Utilizado en el desarrollo de nuevas estrategias terapéuticas y formulaciones de fármacos .

Mecanismo De Acción

SW033291 ejerce sus efectos inhibiendo la enzima 15-hidroxiprostanoato deshidrogenasa. Esta inhibición conduce a un aumento en los niveles de prostaglandina E2, que a su vez activa varias vías de señalización como la vía PI3K/Akt. Estas vías están involucradas en procesos como la regeneración de tejidos, la inflamación y las respuestas inmunitarias .

Análisis Bioquímico

Biochemical Properties

SW033291 has been shown to interact with the enzyme 15-PGDH . The compound binds to 15-PGDH in a non-competitive manner, with an IC50 and Ki app of 1.5 nM and 0.1 nM respectively . This interaction results in a decrease in the enzymatic activity of 15-PGDH by 85% .

Cellular Effects

In vitro studies have shown that this compound enhances the myogenic differentiation and myotube formation by upregulating a series of myogenic markers . Additionally, the activation of the PI3K/Akt pathway was involved in the mechanism underlying these promotive effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to 15-PGDH, leading to an increase in the levels of prostaglandin PGE2 in various tissues . This increase in PGE2 levels has been associated with enhanced tissue regeneration .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, in a study involving muscle-derived stem cells, it was found that treatment with this compound significantly promoted the production of PGE2 by these cells .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have significant benefits. For example, in mice that received bone marrow transplants, treatment with this compound (10 mg/kg, intraperitoneal injection, twice daily for 3 days) resulted in a doubling of peripheral neutrophil counts, a 65% increase in marrow SKL cells, and a 71% increase in marrow SLAM cells .

Metabolic Pathways

Given its role as an inhibitor of 15-PGDH, it is likely that it impacts the metabolism of prostaglandins .

Transport and Distribution

Given its role in increasing PGE2 levels, it is likely that it is transported to sites where 15-PGDH is present .

Subcellular Localization

Given its role as an inhibitor of 15-PGDH, it is likely that it localizes to sites where this enzyme is present .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

SW033291 se puede sintetizar a través de un proceso de varios pasos que implica la formación de intermedios clave y su posterior acoplamiento. La ruta sintética típicamente involucra los siguientes pasos:

Formación del núcleo de tieno[2,3-b]piridina: Esto se logra a través de una serie de reacciones de ciclización que comienzan a partir de precursores disponibles comercialmente.

Introducción del grupo butilsulfinilo: Este paso implica la oxidación de un grupo butiltio a un grupo butilsulfinilo utilizando un agente oxidante como el peróxido de hidrógeno.

Acoplamiento con grupos fenilo y tiofeno: El paso final involucra el acoplamiento del núcleo de tieno[2,3-b]piridina con grupos fenilo y tiofeno a través de reacciones de acoplamiento cruzado catalizadas por paladio

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de alto rendimiento, química de flujo continuo y sistemas de purificación automatizados para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

SW033291 experimenta principalmente los siguientes tipos de reacciones:

Oxidación: El grupo butiltio en this compound se puede oxidar a un grupo butilsulfinilo.

Sustitución: Los grupos fenilo y tiofeno pueden sufrir reacciones de sustitución en condiciones apropiadas

Reactivos y condiciones comunes

Oxidación: El peróxido de hidrógeno se utiliza comúnmente como agente oxidante.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen los derivados oxidados y sustituidos de this compound, que conservan la estructura central del compuesto .

Comparación Con Compuestos Similares

Compuestos similares

- ZINC14557836

- ZINC14638400

- Otros inhibidores de la 15-hidroxiprostanoato deshidrogenasa identificados a través de la detección de alto rendimiento .

Unicidad

SW033291 es único en su alta afinidad y especificidad para la 15-hidroxiprostanoato deshidrogenasa, con una constante de disociación de 0.1 nM. Esta alta especificidad lo convierte en una herramienta valiosa para estudiar el papel de la prostaglandina E2 en varios procesos fisiológicos y patológicos .

Propiedades

IUPAC Name |

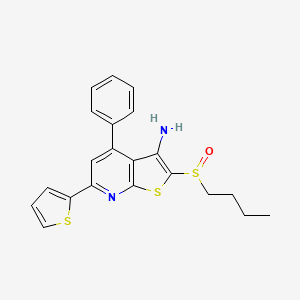

2-butylsulfinyl-4-phenyl-6-thiophen-2-ylthieno[2,3-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS3/c1-2-3-12-27(24)21-19(22)18-15(14-8-5-4-6-9-14)13-16(23-20(18)26-21)17-10-7-11-25-17/h4-11,13H,2-3,12,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYAYKSMOVLVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)C1=C(C2=C(S1)N=C(C=C2C3=CC=CC=C3)C4=CC=CS4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459147-39-8 | |

| Record name | 2-(butane-1-sulfinyl)-4-phenyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.